2-Acetyl-3-hydroxy-phenalen-1-one

描述

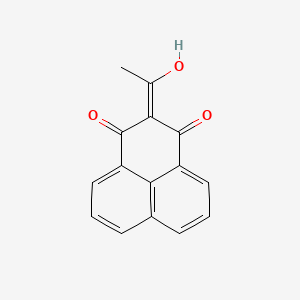

2-Acetyl-3-hydroxy-phenalen-1-one is a polycyclic aromatic compound featuring a phenalenone core substituted with acetyl and hydroxyl groups. Its structure combines conjugated aromaticity with polar functional groups, making it relevant in organic synthesis, materials science, and medicinal chemistry. Phenalenone derivatives are often studied for their optical properties, redox behavior, and biological activity .

属性

CAS 编号 |

18931-06-1 |

|---|---|

分子式 |

C15H10O3 |

分子量 |

238.24 g/mol |

IUPAC 名称 |

2-(1-hydroxyethylidene)phenalene-1,3-dione |

InChI |

InChI=1S/C15H10O3/c1-8(16)12-14(17)10-6-2-4-9-5-3-7-11(13(9)10)15(12)18/h2-7,16H,1H3 |

InChI 键 |

DHDJMIGJAJLHTO-UHFFFAOYSA-N |

SMILES |

CC(=C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O |

规范 SMILES |

CC(=C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Comparative analysis typically focuses on:

Structural Features

- Substituent Position and Electronic Effects: Substituents on the phenalenone ring (e.g., hydroxyl, acetyl, or methyl groups) influence electron distribution. For example: 3-Hydroxy-phenalen-1-one: Lacks the acetyl group, reducing steric hindrance and altering hydrogen-bonding capacity compared to 2-acetyl-3-hydroxy-phenalen-1-one.

Spectroscopic Properties

- UV-Vis Absorption: Acetyl groups enhance conjugation, shifting absorption maxima to longer wavelengths compared to non-acetylated analogs.

- NMR Shifts :

Hydroxy and acetyl substituents create distinct $ ^1H $ and $ ^{13}C $ NMR patterns. For instance, the acetyl carbonyl resonance typically appears at δ 200–210 ppm in $ ^{13}C $ NMR.

Reactivity and Stability

- Acid-Base Behavior: The hydroxyl group confers acidity (pKa ≈ 8–10), while the acetyl group may participate in keto-enol tautomerism, affecting solubility and reactivity.

- Oxidative Susceptibility :

Electron-rich analogs (e.g., methyl-substituted derivatives) may oxidize more readily than acetylated versions.

Hypothetical Data Table (Illustrative Example)

| Compound | Substituents | λmax (nm) | pKa | Stability (pH 7) |

|---|---|---|---|---|

| This compound | 2-Acetyl, 3-OH | 320–350 | ~8.5 | Moderate |

| 3-Hydroxy-phenalen-1-one | 3-OH | 280–310 | ~9.0 | High |

| 2-Methyl-3-hydroxy-phenalen-1-one | 2-Methyl, 3-OH | 300–330 | ~8.8 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。